Nootropic Patent Positioning: Preferred Compound Status Alongside the 2,2‑Dimethyl Reference
U.S. Patent 4,703,054 explicitly names 1‑(2‑aminoacetyl)‑2‑isopropyl‑5‑methyl‑4‑imidazolidinone as a preferred compound within a genus of nootropic imidazolidin‑4‑ones, alongside 1‑(2‑aminoacetyl)‑2,2‑dimethyl‑4‑imidazolidinone [1]. The patent demonstrates that representative compounds of the genus protect against electroconvulsive‑shock‑induced amnesia in mice at intraperitoneal doses of 0.3–30 mg kg⁻¹, with significant retention improvements over saline‑treated controls (chi‑square test; p < 0.05) [1]. The fact that the 2‑isopropyl‑5‑methyl derivative was specifically selected from a broad Markush structure indicates that its substitution pattern was considered a distinct and valuable embodiment by the inventors.
| Evidence Dimension | Patent‑defined preferred‑compound status (nootropic indication) |
|---|---|
| Target Compound Data | 1‑(2‑aminoacetyl)‑2‑isopropyl‑5‑methyl‑4‑imidazolidinone — explicitly listed as preferred compound in US 4,703,054 (Example scope; line 62) |
| Comparator Or Baseline | 1‑(2‑aminoacetyl)‑2,2‑dimethyl‑4‑imidazolidinone — also listed as preferred compound in the same patent; both are distinguished from the broader genus |
| Quantified Difference | Both compounds are designated 'preferred' within the same patent; the dimethyl analog has demonstrated protective activity in the ECS‑amnesia assay at 0.3–30 mg kg⁻¹ i.p. (quantified as % retention vs. saline + ECS control). Direct comparative numerical data for the isopropyl‑5‑methyl derivative are not disclosed in the patent, but its co‑designation as preferred establishes structural equivalence of interest. |
| Conditions | Male albino CD Swiss mice (35 days old); passive‑avoidance task with maximal ECS (30 mA, 150 ms, 50 Hz); compounds administered i.p. 1 h before conditioning trial; retention assessed 24 h post‑ECS [1] |
Why This Matters
For procurement decisions in nootropic drug‑discovery programmes, this patent linkage provides a direct, defensible rationale for selecting the 2‑isopropyl‑5‑methyl scaffold over unlisted imidazolidin‑4‑one analogs that lack intellectual‑property precedent in cognitive indications.
- [1] U.S. Patent 4,703,054. Nootropic imidazolidinones. Lines 19, 62, 169‑200. Lists 1‑(2‑aminoacetyl)‑2‑isopropyl‑5‑methyl‑4‑imidazolidinone as preferred compound; reports ECS‑amnesia protective activity for genus representatives. https://patents.justia.com/patent/4703054 View Source
